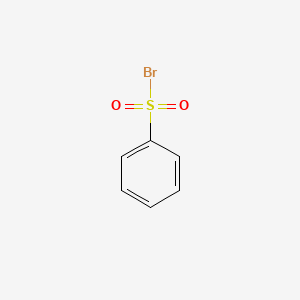

Benzenesulfonyl Bromide

Description

Contextualization of Arylsulfonyl Halides in Contemporary Organic Synthesis

Arylsulfonyl halides, with the general formula ArSO₂X, are a pivotal class of reagents in contemporary organic synthesis. wikipedia.org Their utility stems from the electrophilic nature of the sulfur atom and the ability of the halide to act as a good leaving group. This reactivity allows for the facile introduction of the arylsulfonyl moiety (ArSO₂-) into a wide array of organic molecules. cymitquimica.com

These compounds are instrumental in the formation of sulfonamides, sulfonate esters, and sulfones, which are key structural motifs in many pharmaceuticals, agrochemicals, and materials. wikipedia.orgacs.org The sulfonamide group, in particular, is a cornerstone of medicinal chemistry, found in numerous drug classes. wikipedia.orgekb.eg Furthermore, arylsulfonyl halides serve as versatile protecting groups for amines and alcohols and are employed as catalysts in various organic transformations. fiveable.meenamine.net The reactivity of arylsulfonyl halides can be tuned by altering the substituents on the aromatic ring and by varying the halogen, with the stability generally decreasing from fluoride (B91410) to iodide. wikipedia.org

Scope and Research Focus on Benzenesulfonyl Bromide

This compound (C₆H₅SO₂Br) is a specific and highly reactive member of the arylsulfonyl halide family. cymitquimica.com This article will focus exclusively on the chemical properties, synthesis, and well-defined applications of this compound. Its heightened reactivity compared to its chloride counterpart makes it a valuable reagent in specific synthetic contexts. The research focus will be on its role as a sulfonating agent for the synthesis of sulfonamides and as a protecting group in organic synthesis. Additionally, its participation in specific, well-documented chemical reactions will be explored.

Historical Development of Arenesulfonyl Halide Chemistry (Emphasis on Benzene (B151609) Derivatives)

The chemistry of arenesulfonyl halides has a rich history dating back to the 19th century. The discovery and development of these reagents are closely intertwined with the burgeoning field of synthetic organic chemistry. While much of the early focus was on the more stable and accessible benzenesulfonyl chloride, the underlying principles of their reactivity were established during this period. The synthesis of benzenesulfonyl chloride was a significant milestone, enabling the preparation of the first synthetic dyes and later, the revolutionary sulfa drugs. wikipedia.org The Hinsberg reaction, developed in 1890, utilized benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines, a foundational method in classical organic analysis. wikipedia.org The extension of this chemistry to include this compound and other halides expanded the synthetic chemist's toolkit, offering reagents with different reactivity profiles. The development of methods for the synthesis of arenesulfonyl halides from arenesulfonic acids or their salts was crucial for their widespread availability and application in research and industry. wikipedia.orggoogle.com

Structure

3D Structure

Properties

IUPAC Name |

benzenesulfonyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWWQPZGKPHLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456632 | |

| Record name | Benzenesulfonyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2297-65-6 | |

| Record name | Benzenesulfonyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2297-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of Benzenesulfonyl Bromide

Benzenesulfonyl bromide is an organic compound characterized by a sulfonyl bromide functional group attached to a benzene (B151609) ring. cymitquimica.com It typically appears as a colorless to pale yellow liquid with a pungent odor. cymitquimica.com It is sensitive to moisture and will hydrolyze in the presence of water to form benzenesulfonic acid and hydrobromic acid. cymitquimica.comchemicalbook.com This reactivity necessitates its handling under anhydrous conditions. chemicalbook.com this compound is soluble in various organic solvents, including dichloromethane (B109758) and ether, but is generally insoluble in water. cymitquimica.com

| Property | Value | Source |

| Molecular Formula | C₆H₅BrO₂S | nih.gov |

| Molecular Weight | 221.07 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Odor | Pungent | cymitquimica.com |

| Boiling Point | 301 °C | chemsrc.com |

| Density | 1.728 g/cm³ | chemsrc.com |

| Flash Point | 136 °C | chemsrc.com |

| Refractive Index | 1.592 | chemsrc.com |

| Solubility | Soluble in dichloromethane, ether; Insoluble in water | cymitquimica.com |

Synthesis of Benzenesulfonyl Bromide

The synthesis of benzenesulfonyl bromide can be achieved through several laboratory methods. A common and high-yielding method involves the reaction of sodium benzenesulfonate (B1194179) with bromine. chemicalbook.com This method is reported to produce the desired product in a 98% yield. chemicalbook.com Another approach involves the bromination of p-toluenesulfonyl hydrazide using bromine in chloroform (B151607) at low temperatures. While this method is described for a related compound, the principle can be adapted. Additionally, the reaction of benzenesulfonyl azide (B81097) with phenylmagnesium bromide has been shown to produce the salt of 3-benzenesulfonyl-1-phenyltriazene, which then decomposes to yield phenyl azide and the salt of benzenesulfinic acid, indicating the reactivity of the sulfonyl azide precursor which can be prepared from benzenesulfonyl hydrazide. oup.com

| Starting Material | Reagents | Product | Yield | Source |

| Sodium benzenesulfonate | Bromine | This compound | 98% | chemicalbook.com |

| Benzenesulfonyl hydrazide | Bromine, Chloroform | This compound | - |

Advanced Spectroscopic and Structural Characterization Techniques for Benzenesulfonyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including benzenesulfonyl bromide and its derivatives. Both ¹H and ¹³C NMR provide valuable insights into the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region. The protons on the benzene (B151609) ring typically appear as multiplets due to complex spin-spin coupling. bdu.ac.in The chemical shifts of these protons are influenced by the electron-withdrawing nature of the sulfonyl bromide group, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values). bdu.ac.in For substituted benzenesulfonyl bromides, the chemical shifts and coupling patterns of the aromatic protons provide crucial information about the position and nature of the substituents. For instance, in benzenesulfonamide, a related compound, the aromatic protons appear in the range of 7.47-7.84 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers direct information about the carbon skeleton of the molecule. oregonstate.edu The carbon atoms in the benzene ring of this compound and its derivatives show distinct chemical shifts. The carbon atom directly attached to the sulfonyl group (ipso-carbon) is typically found at a specific resonance, while the other aromatic carbons appear at different chemical shifts depending on their electronic environment. wisc.edu For benzenesulfonyl chloride, a closely related compound, the aromatic carbons resonate in the range of approximately 125-145 ppm. chemicalbook.com The chemical shifts are sensitive to substituent effects, making ¹³C NMR a powerful tool for confirming the structure of various derivatives. ucl.ac.uk

Interactive Data Table: Typical NMR Data for Benzenesulfonyl Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Benzenesulfonamide | DMSO-d₆ | 7.33 (t), 7.47-7.70 (m), 7.84 (d) chemicalbook.com | 124.3-141.6 (aromatic), other signals not specified samipubco.com |

| 3-Bromobenzenesulfonyl chloride | Not specified | Predicted: 7.31 (H5), 7.82 (H4), 8.19 (H6), 8.44 (H2) thieme-connect.de | Not specified |

| 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | Not specified | Aromatic protons and methyl protons show distinct signals. | 21.4 (CH₃), 124.3-141.6 (aromatic) samipubco.com |

Note: Data for this compound is limited in publicly available literature; data for closely related compounds is provided for reference.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. scienceopen.comspectrabase.com For this compound, the most characteristic IR absorption bands are those associated with the sulfonyl group (SO₂).

The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group give rise to strong absorption bands. These typically appear in the regions of 1300-1400 cm⁻¹ for the asymmetric stretch and 1100-1200 cm⁻¹ for the symmetric stretch. In a study of various sulfonyl halides, a band near 275 cm⁻¹ was observed for three sulfonyl bromides, which is suggested to be the sulfur-bromine (S-Br) stretching mode. cdnsciencepub.com The presence of the benzene ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| S=O (Sulfonyl) | Asymmetric Stretch | 1300 - 1400 samipubco.com |

| S=O (Sulfonyl) | Symmetric Stretch | 1100 - 1200 samipubco.com |

| S-Br | Stretch | ~275 cdnsciencepub.com |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS, HRMS, LC-MS, Q-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. scienceopen.comthermofisher.kr

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 220 and 222 amu due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. mdpi.com

Common fragmentation patterns for benzenesulfonyl derivatives involve the cleavage of the S-C and S-Br bonds. aaqr.orglibretexts.orgmiamioh.eduthieme-connect.de The loss of the bromine atom would result in a fragment ion [C₆H₅SO₂]⁺. Further fragmentation could lead to the formation of the phenyl cation [C₆H₅]⁺ at m/z 77, which is often a prominent peak in the mass spectra of benzene derivatives. nih.govnist.gov The loss of sulfur dioxide (SO₂) is also a common fragmentation pathway. aaqr.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry are employed for the analysis of complex mixtures containing this compound derivatives. scienceopen.com

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (for ⁷⁹Br) | Description |

| [C₆H₅SO₂Br]⁺ | 220 | Molecular Ion (M) |

| [C₆H₅SO₂]⁺ | 141 | Loss of Br |

| [C₆H₅]⁺ | 77 | Loss of SO₂Br |

X-ray Diffraction Studies for Solid-State Structure Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. up.ac.zanihs.go.jp Aromatic compounds like this compound exhibit characteristic UV absorption bands arising from π → π* transitions in the benzene ring. up.ac.za

Benzene itself shows two primary absorption bands around 184 nm and 204 nm, and a weaker, fine-structured band around 254 nm. up.ac.za The substitution of a sulfonyl bromide group on the benzene ring can cause a shift in the position and intensity of these absorption bands (a bathochromic or hypsochromic shift). For p-toluenesulfonyl chloride, a related compound, UV absorption maxima have been reported. nist.govnist.gov The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring.

Computational Chemistry and Theoretical Investigations of Benzenesulfonyl Bromide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a central method for investigating the properties of sulfonyl halides. mdpi.com It offers a balance between computational cost and accuracy for calculating electronic structures and molecular properties. mdpi.com By solving the Kohn-Sham equations, DFT can accurately model the ground-state electron density and, from it, derive key molecular characteristics. mdpi.com The selection of appropriate functionals and basis sets is critical for the accuracy of these calculations. mdpi.comacs.org

Geometry Optimization

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For molecules related to benzenesulfonyl bromide, such as benzenesulfonyl chlorides, DFT methods like B3LYP have been used to calculate optimized geometries. semanticscholar.org These theoretical structures can be compared with experimental data from X-ray crystallography to validate the computational method. semanticscholar.org The stereochemistry of benzenesulfonyl derivatives is often described as a distorted tetrahedron around the sulfur atom, with S-O bonds being shorter than expected due to pπ-dπ interactions. cdnsciencepub.com

Electronic Structure Analysis

DFT is a crucial tool for exploring the relationship between a molecule's geometry and its electronic properties. windows.net This analysis includes the distribution of electrons within the molecule, which governs its reactivity. Natural Bond Orbital (NBO) analysis, often performed following DFT calculations, provides insights into charge distribution, hybridization, and hyperconjugative interactions that stabilize the molecule. researchgate.net For instance, in related sulfonyl compounds, NBO analysis has been used to evaluate the stability conferred by strong hyperconjugative interactions. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com

DFT calculations are routinely used to compute the energies and visualize the shapes of these frontier orbitals. mdpi.com In a 1,3-dipolar cycloaddition involving benzenesulfonyl azide (B81097), a related compound, the interaction between the HOMO of an alkene and the LUMO of the azide was found to be the dominant factor controlling the reaction. researchgate.net The calculated HOMO and LUMO energies help determine global reactivity descriptors such as ionization potential, electron affinity, and chemical hardness. mdpi.com

Interactive Data Table: Frontier Orbital Energies of a Related Sulfonamide

The following table presents DFT-calculated (B3LYP/6-311G(d,p)) frontier orbital energies for 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine, a complex sulfur-containing molecule, illustrating the type of data obtained from such analyses.

| Parameter | Energy (eV) |

| EHOMO | -5.454 |

| ELUMO | -1.070 |

| Energy Gap (ΔE) | 4.384 |

| Data sourced from a study on a benzylsulfanyl-triazolyl-indole scaffold. mdpi.com |

Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. readthedocs.io It maps the electrostatic potential onto the electron density surface, identifying regions of electron excess and deficiency. ucla.edu Red colors typically indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue colors show positive potential (electron-poor areas, susceptible to nucleophilic attack). ucla.eduresearchgate.net Green represents areas of neutral potential. mdpi.com MEP maps are valuable for predicting and understanding intermolecular interactions, including hydrogen bonding and sites of chemical reactivity. mdpi.com For substituted halobenzenes, ESP maps can effectively rationalize reactivity in reactions like nucleophilic aromatic substitution. walisongo.ac.id

Mechanistic Insights from Computational Modeling

Computational modeling, primarily using DFT, is instrumental in elucidating the mechanisms of chemical reactions. It allows for the mapping of reaction pathways, characterization of transition states, and calculation of activation energies.

For reactions involving arenesulfonyl halides, computational studies have been crucial in distinguishing between different possible mechanisms, such as a concerted SN2-type mechanism versus a stepwise addition-elimination (A–E) mechanism. semanticscholar.orgmdpi.com DFT calculations for the chloride-chloride exchange reaction in arenesulfonyl chlorides revealed that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. mdpi.com The potential energy surface showed an ion-dipole complex forming before the transition state. semanticscholar.org In contrast, the analogous fluoride (B91410) exchange was found to proceed through an addition-elimination mechanism involving a difluorosulfurandioxide intermediate. semanticscholar.org

Computational studies can also explain substituent effects. For example, DFT calculations helped rationalize the unexpected enhanced reactivity of ortho-alkyl substituted arenesulfonyl chlorides, attributing it to a rigid and sterically congested ground state structure rather than steric acceleration in the transition state. mdpi.com The process of analyzing a reaction mechanism computationally can be broken down into distinct phases, from the initial contact of reactants to the final separation of products, with each phase characterized by specific geometric and electronic changes. smu.edu

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling encompasses a range of techniques, including molecular dynamics (MD) simulations, to study the behavior of molecules over time.

Molecular dynamics simulations model the movement of atoms and molecules in a system, providing insights into dynamic processes, conformational changes, and interactions with a solvent or other molecules. biorxiv.org For instance, MD simulations have been used to investigate the interaction of sulfonyl-containing compounds with biological targets like enzymes, explaining differences in inhibitory activity by showing how the molecules approach and bind to the active site. biorxiv.org In materials science, MD simulations have been employed to study the aggregation of molecules like sodium dodecyl benzene (B151609) sulfonate on surfaces, revealing how they form layers and micelles. pku.edu.cn These simulations rely on force fields to describe the interactions between atoms, and their accuracy is crucial for obtaining meaningful results. biorxiv.org

Advanced Applications in Contemporary Organic Synthesis

Building Block for Complex Chemical Architectures

Benzenesulfonyl bromide serves as a crucial building block in the synthesis of intricate molecular architectures. Its ability to react with various nucleophiles, such as amines and alcohols, allows for the formation of sulfonamides and sulfonate esters, respectively. nbinno.com These functional groups are integral to many biologically active compounds and complex organic molecules.

The synthesis of sulfonamides, in particular, is a cornerstone of medicinal chemistry, and this compound provides a direct route to these structures. ekb.egcbijournal.com The reaction typically involves the treatment of a primary or secondary amine with this compound in the presence of a base. ijarsct.co.in This method has been employed in the preparation of various pharmaceutical scaffolds.

Furthermore, the benzenesulfonyl group can be incorporated into molecules to influence their chemical and physical properties. For instance, in the synthesis of complex natural products, the introduction of a sulfonyl group can alter the reactivity of adjacent functional groups, enabling selective transformations at other sites of the molecule.

Intermediate in the Synthesis of Organosulfur Compounds

This compound is a key intermediate in the synthesis of a broad range of organosulfur compounds. ontosight.ai Beyond sulfonamides and sulfonate esters, it is utilized in the preparation of other important sulfur-containing molecules.

One notable application is in the synthesis of sulfinate esters. While not a direct product of this compound, it can be a precursor to the necessary reagents. For example, methods have been developed for the synthesis of sulfinate esters from sulfonyl chlorides, which are structurally related to sulfonyl bromides. nih.gov

The reactivity of the bromine atom in this compound also allows for its conversion into other sulfonyl derivatives. For instance, it can be used to generate sulfonyl radicals under photochemical conditions, which can then participate in addition reactions with alkenes. wikipedia.org This reactivity opens up pathways to a variety of organosulfur compounds that would be difficult to access through other means.

Detailed research has explored various methods for the formation of organosulfur compounds starting from sulfonyl halides. For instance, metal-free oxidative coupling reactions have been reported for the synthesis of sulfonamides, where a sulfonyl bromide is generated in situ from a sulfinate and then reacted with an amine. ekb.egcbijournal.com

Utilization as a Reversible Blocking Group in Aromatic Transformations

A significant application of the benzenesulfonyl group, introduced via reagents like this compound, is its use as a reversible blocking group in aromatic electrophilic substitution reactions. masterorganicchemistry.comyoutube.com This strategy is particularly useful when a specific substitution pattern on an aromatic ring is desired, but the inherent directing effects of existing substituents would lead to the wrong isomer.

The sulfonation of an aromatic ring, which can be conceptually linked to the reactivity of benzenesulfonyl halides, is a reversible process. masterorganicchemistry.com By introducing a sulfonic acid group (SO₃H) at a specific position, that position is effectively blocked from further electrophilic attack. masterorganicchemistry.comyoutube.com After performing the desired substitution at an unblocked position, the sulfonic acid group can be removed by heating with strong acid, regenerating the C-H bond. masterorganicchemistry.com

This "blocking group" strategy allows for the synthesis of ortho-substituted products from activating starting materials that would typically yield para-substituted products. masterorganicchemistry.com For example, to synthesize ortho-bromoanisole from anisole, the para position can first be blocked by sulfonation. Subsequent bromination will then occur at the ortho position. Finally, removal of the sulfonyl group affords the desired ortho-bromoanisole. masterorganicchemistry.com

Role in Catalyst Design and Development (e.g., sulfonyl squaramides in anion-recognition)

Benzenesulfonyl derivatives play a crucial role in the design and development of modern organocatalysts, particularly in the field of anion-recognition catalysis. Sulfonyl squaramides, a class of hydrogen-bond donors, have emerged as powerful catalysts for a variety of chemical transformations. researchgate.netnih.gov

The synthesis of these catalysts often involves the use of benzenesulfonyl chloride or related sulfonylating agents to introduce the sulfonyl group onto the squaramide core. researchgate.net The incorporation of a tetrahedral, electron-withdrawing sulfonyl group into the squaramide structure enhances its hydrogen-bond donor capabilities, which is critical for effective anion binding and recognition. researchgate.netnih.govresearchgate.netrsc.org This enhanced acidity and solubility in common organic solvents are key features that contribute to their catalytic efficacy. researchgate.net

Sulfonyl squaramide catalysts have been successfully employed in challenging reactions such as the C4-selective dearomatization of 2-picoline and the tritylation of N-methylindole. researchgate.net Their catalytic activity has been shown to be superior to that of traditional (thio)urea catalysts in certain applications, highlighting the importance of the sulfonyl group in tuning the catalyst's properties. researchgate.net

Applications in Polymerization Reactions

Benzenesulfonyl halides, including the bromide and more commonly the chloride, have found applications in the field of polymer chemistry, particularly in controlled radical polymerization (CRP) techniques. rsc.orgmdpi.comsigmaaldrich.com These methods allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com

In atom transfer radical polymerization (ATRP), a widely used CRP method, sulfonyl chlorides can act as initiators. For example, 2-(4-chlorosulfonylphenyl) ethyltrichlorosilane (B93397) has been used as an initiator immobilized on a surface for graft polymerization. researchgate.net While this compound itself is less commonly cited as a primary initiator in the mainstream CRP literature, its structural analog, benzenesulfonyl chloride, is a known chain-transfer agent in free radical polymerization. rsc.orgacs.orgmcmaster.cafujifilm.com

The sulfonyl group's ability to stabilize an adjacent radical and the halide's ability to participate in the ATRP equilibrium make sulfonyl halides suitable candidates for initiating and controlling polymerization processes. Research has been conducted on the chain-transfer constants of arenesulfonyl chlorides in the polymerization of monomers like styrene (B11656) and methyl methacrylate. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing Benzenesulfonyl Bromide in laboratory settings?

this compound (C₆H₅BrO₂S, CAS 2297-65-6) is typically synthesized via bromination of benzenesulfonic acid derivatives. A common approach involves reacting benzenesulfonyl chloride with hydrobromic acid (HBr) under controlled conditions. For example:

- Procedure : Mix benzenesulfonyl chloride with excess HBr in anhydrous conditions, using a polar aprotic solvent (e.g., DMF) to enhance reactivity. Monitor reaction progress via conductivity measurements, as bromide ions increase conductivity .

- Purification : Isolate the product via fractional distillation or recrystallization, ensuring exclusion of moisture to prevent hydrolysis.

Q. What analytical techniques are most effective for characterizing this compound's purity and structure?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments and sulfonyl/bromine substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (221.07 g/mol) and isotopic patterns consistent with bromine .

- Infrared (IR) Spectroscopy : Peaks near 1370 cm⁻¹ (S=O stretching) and 600 cm⁻¹ (C-Br stretching) confirm functional groups .

- Elemental Analysis : Validate stoichiometry (C: 32.61%, H: 2.28%, Br: 36.15%, S: 14.51%, O: 14.45%) .

Q. What are the critical safety considerations when handling this compound in research laboratories?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention .

- Storage : Store in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent degradation. Keep away from oxidizers and moisture .

- Disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal via approved hazardous waste facilities .

Advanced Questions

Q. How can researchers optimize reaction conditions for this compound-mediated sulfonylation reactions?

Optimization involves:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and enhance nucleophilic substitution rates .

- Catalysis : Introduce transition metals (e.g., Pd, Ru) to facilitate C–H bond activation, leveraging carboxylate-assisted mechanisms for regioselective sulfonylation .

- Kinetic Control : Monitor reaction progress via real-time conductivity or HPLC to terminate reactions at optimal yields, avoiding over-bromination or hydrolysis .

Q. What mechanistic insights explain the reactivity differences between this compound and Chloride in nucleophilic substitution reactions?

- Leaving Group Ability : Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) due to lower electronegativity and higher polarizability, accelerating SN2 reactions .

- Solvent Effects : In aqueous DMF, bromide’s higher solvation energy stabilizes transition states, leading to faster kinetics (e.g., 10³-fold rate increase vs. chloride) .

- Steric and Electronic Factors : The larger van der Waals radius of Br reduces steric hindrance, while its electron-withdrawing effect enhances electrophilicity at the sulfur center .

Q. How should conflicting kinetic data from studies on this compound hydrolysis be reconciled?

- Experimental Variables : Control temperature, solvent composition, and pH rigorously. For example, hydrolysis rates increase in basic aqueous media due to OH⁻ nucleophilicity .

- Data Normalization : Compare rate constants (k) under identical ionic strengths and solvent dielectric constants. Use computational models (e.g., DFT) to validate experimental trends .

- Error Analysis : Account for side reactions (e.g., oxidation) by characterizing byproducts via GC-MS or NMR .

Methodological Notes

- Contradiction Resolution : When discrepancies arise (e.g., variable hydrolysis rates), cross-reference experimental protocols with literature standards (e.g., JIS Z 7253:2019 for safety data) .

- Advanced Applications : Explore this compound’s role in synthesizing sulfonamide derivatives for medicinal chemistry or as a crosslinking agent in polymer science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.